N'-(2-cyclohexylacetyl)pentanehydrazide
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Overview
Description
N’-(2-cyclohexylacetyl)pentanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexylacetyl)pentanehydrazide typically involves the reaction of 2-cyclohexylacetic acid with pentanehydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for N’-(2-cyclohexylacetyl)pentanehydrazide may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexylacetyl)pentanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N’-(2-cyclohexylacetyl)pentanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(2-cyclohexylacetyl)pentanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide: This compound has a similar hydrazide functional group but differs in its overall structure and properties.
N-cyclohexyl-2-benzothiazolesulfenamide: Another compound with a cyclohexyl group, but it has different chemical properties and applications.
Uniqueness
N’-(2-cyclohexylacetyl)pentanehydrazide is unique due to its specific combination of the cyclohexylacetyl and pentanehydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
N'-(2-cyclohexylacetyl)pentanehydrazide |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-9-12(16)14-15-13(17)10-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
LFQUQUWANLMDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NNC(=O)CC1CCCCC1 |
Origin of Product |
United States |
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